molecular formula C15H11ClN4O B2410880 (E)-3-(2-(4-Chlorobenzylidene)hydrazinyl)quinoxalin-2(1H)-one CAS No. 129227-26-5

(E)-3-(2-(4-Chlorobenzylidene)hydrazinyl)quinoxalin-2(1H)-one

カタログ番号: B2410880
CAS番号: 129227-26-5
分子量: 298.73
InChIキー: BCNKQVYPXHMSLJ-RQZCQDPDSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(E)-3-(2-(4-Chlorobenzylidene)hydrazinyl)quinoxalin-2(1H)-one is a synthetic organic compound that belongs to the quinoxaline family Quinoxalines are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and materials science

特性

IUPAC Name

3-[(2E)-2-[(4-chlorophenyl)methylidene]hydrazinyl]-1H-quinoxalin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClN4O/c16-11-7-5-10(6-8-11)9-17-20-14-15(21)19-13-4-2-1-3-12(13)18-14/h1-9H,(H,18,20)(H,19,21)/b17-9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCNKQVYPXHMSLJ-RQZCQDPDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=O)C(=N2)NN=CC3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)NC(=O)C(=N2)N/N=C/C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(2-(4-Chlorobenzylidene)hydrazinyl)quinoxalin-2(1H)-one typically involves the condensation of 4-chlorobenzaldehyde with 3-hydrazinylquinoxalin-2(1H)-one. The reaction is usually carried out in the presence of an acid catalyst under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

For industrial-scale production, the synthesis might be optimized to improve yield and reduce costs. This could involve the use of continuous flow reactors, alternative solvents, or catalysts to enhance the efficiency of the reaction.

化学反応の分析

Types of Reactions

(E)-3-(2-(4-Chlorobenzylidene)hydrazinyl)quinoxalin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoxaline derivatives with different functional groups.

    Reduction: Reduction reactions can convert the hydrazinyl group to an amine group.

    Substitution: The chlorobenzylidene group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoxaline-2,3-dione derivatives, while reduction could produce 3-(2-(4-chlorophenyl)hydrazinyl)quinoxalin-2(1H)-one.

科学的研究の応用

Synthesis and Characterization

The synthesis of (E)-3-(2-(4-Chlorobenzylidene)hydrazinyl)quinoxalin-2(1H)-one typically involves the reaction of 3-hydrazino-1H-quinoxalin-2-one with 4-chlorobenzaldehyde. The process is conducted under reflux conditions in ethanol, yielding the desired compound as a solid product. Characterization is often performed using techniques such as NMR spectroscopy, which confirms the structural integrity and purity of the synthesized compound .

Biological Activities

The compound exhibits a range of biological activities that are critical for its application in medicinal chemistry:

Antimicrobial Activity

Research indicates that quinoxaline derivatives, including (E)-3-(2-(4-Chlorobenzylidene)hydrazinyl)quinoxalin-2(1H)-one, possess significant antimicrobial properties. Studies have shown that these compounds can be effective against various bacterial strains, including Mycobacterium smegmatis and Pseudomonas aeruginosa. The mechanism behind this activity may involve interference with bacterial cell wall synthesis or inhibition of specific metabolic pathways .

Anticancer Potential

Recent investigations have highlighted the anticancer properties of quinoxaline derivatives. For instance, compounds similar to (E)-3-(2-(4-Chlorobenzylidene)hydrazinyl)quinoxalin-2(1H)-one have demonstrated cytotoxic effects against cancer cell lines, suggesting their potential as chemotherapeutic agents. The specific pathways through which these compounds exert their effects are still under exploration but may involve apoptosis induction and cell cycle arrest .

Acetylcholinesterase Inhibition

Another promising application is in the inhibition of acetylcholinesterase, an enzyme associated with neurodegenerative diseases such as Alzheimer's. Compounds with similar structures have been shown to inhibit this enzyme effectively, potentially leading to therapeutic strategies for cognitive disorders .

Antimicrobial Evaluation

A study conducted on various quinoxaline derivatives demonstrated that (E)-3-(2-(4-Chlorobenzylidene)hydrazinyl)quinoxalin-2(1H)-one exhibited a minimum inhibitory concentration (MIC) lower than many standard antibiotics against certain bacterial strains, indicating its potential as a new antimicrobial agent .

Anticancer Research

In vitro studies on cancer cell lines treated with derivatives of (E)-3-(2-(4-Chlorobenzylidene)hydrazinyl)quinoxalin-2(1H)-one showed a significant reduction in cell viability compared to untreated controls. These findings suggest that this compound may be developed further for cancer treatment applications .

作用機序

The mechanism of action of (E)-3-(2-(4-Chlorobenzylidene)hydrazinyl)quinoxalin-2(1H)-one depends on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the hydrazinyl group suggests potential interactions with biological macromolecules through hydrogen bonding or covalent modification.

類似化合物との比較

Similar Compounds

    Quinoxaline: The parent compound with a simpler structure.

    4-Chlorobenzylidene derivatives: Compounds with similar substituents on the benzylidene group.

    Hydrazinylquinoxalines: Compounds with variations in the hydrazinyl group.

Uniqueness

(E)-3-(2-(4-Chlorobenzylidene)hydrazinyl)quinoxalin-2(1H)-one is unique due to the combination of the quinoxaline core with the chlorobenzylidene and hydrazinyl groups. This unique structure may confer specific biological activities and chemical reactivity not observed in simpler analogs.

生物活性

(E)-3-(2-(4-Chlorobenzylidene)hydrazinyl)quinoxalin-2(1H)-one is a synthetic compound belonging to the quinoxaline family, recognized for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms, and relevant case studies.

Chemical Structure and Synthesis

The compound has the following chemical structure:

  • IUPAC Name : 3-[(2E)-2-[(4-chlorophenyl)methylidene]hydrazinyl]-1H-quinoxalin-2-one
  • Molecular Formula : C15H11ClN4O
  • Molecular Weight : 298.72704 g/mol

The synthesis typically involves the condensation of 4-chlorobenzaldehyde with 3-hydrazinylquinoxalin-2(1H)-one under acidic conditions, followed by purification through recrystallization.

The biological activity of (E)-3-(2-(4-Chlorobenzylidene)hydrazinyl)quinoxalin-2(1H)-one is primarily attributed to its ability to interact with various molecular targets. The hydrazinyl moiety may facilitate interactions through hydrogen bonding or covalent modifications with biological macromolecules such as enzymes and receptors.

Antimicrobial Activity

Research indicates that quinoxaline derivatives exhibit significant antimicrobial properties. In vitro studies have shown that (E)-3-(2-(4-Chlorobenzylidene)hydrazinyl)quinoxalin-2(1H)-one demonstrates notable activity against various bacterial strains, including Mycobacterium tuberculosis. The Minimum Inhibitory Concentration (MIC) values indicate its potential as an anti-TB agent .

Antitumor Activity

Quinoxaline derivatives have also been evaluated for their antitumor properties. Studies suggest that (E)-3-(2-(4-Chlorobenzylidene)hydrazinyl)quinoxalin-2(1H)-one may inhibit tumor cell proliferation through various pathways, including apoptosis induction and cell cycle arrest. The compound has shown promising results in inhibiting growth in several cancer cell lines, making it a candidate for further development in cancer therapy .

Study 1: Antimicrobial Evaluation

A study conducted on a series of quinoxaline derivatives, including (E)-3-(2-(4-Chlorobenzylidene)hydrazinyl)quinoxalin-2(1H)-one, revealed significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The compound exhibited an MIC of 50 µg/ml against Staphylococcus aureus and Escherichia coli, indicating its potential as a broad-spectrum antimicrobial agent .

Study 2: Antitumor Activity Assessment

In another investigation focused on the antitumor effects of quinoxaline derivatives, (E)-3-(2-(4-Chlorobenzylidene)hydrazinyl)quinoxalin-2(1H)-one was tested against human cancer cell lines. Results demonstrated a dose-dependent inhibition of cell proliferation, with IC50 values ranging from 20 to 40 µM across different cancer types. The study concluded that the compound could serve as a lead structure for developing new anticancer drugs .

Comparative Analysis with Similar Compounds

Compound NameStructureAntimicrobial ActivityAntitumor Activity
(E)-3-(2-(4-Chlorobenzylidene)hydrazinyl)quinoxalin-2(1H)-oneStructureSignificant (MIC: 50 µg/ml)Moderate (IC50: 20-40 µM)
Quinoxaline Derivative ASimilarModerateLow
Quinoxaline Derivative BDissimilarHighHigh

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。